chemical properties of deuterated oseltamivir phosphate
chemical properties of deuterated oseltamivir phosphate
This technical guide provides an in-depth analysis of Deuterated Oseltamivir Phosphate , specifically focusing on the ethyl-d3 labeled isotopolog commonly employed as an Internal Standard (IS) in bioanalytical workflows.
Isotopolog Focus: Oseltamivir-d3 Phosphate (Ethyl-d3 label)
CAS Registry (Parent): 204255-11-8 (Unlabeled) | Chemical Formula:
Executive Summary
Deuterated Oseltamivir Phosphate (Oseltamivir-d3) serves as the critical bioanalytical reference standard for the quantification of Oseltamivir (Tamiflu®) in biological matrices. Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during LC-MS/MS analysis.
Crucial Technical Distinction: The deuterium label in Oseltamivir-d3 is typically located on the ethyl ester moiety. Consequently, this specific isotopolog is valid only for quantifying the prodrug (Oseltamivir). It cannot serve as an internal standard for the active metabolite (Oseltamivir Carboxylate) because the metabolic hydrolysis step cleaves the ester, resulting in the loss of the isotopic label.
Chemical Architecture & Synthesis
Structural Identity
Oseltamivir Phosphate is the ethyl ester prodrug of the active neuraminidase inhibitor.[1] The deuterated form incorporates three deuterium atoms (
-
Systematic Name: Ethyl-d3 (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate phosphate.[2][3]
-
Labeling Position: Ethyl ester (
or depending on specific synthesis, typically or fully deuterated ethyl group). -
Molecular Weight: ~413.4 Da (Free base ~315.4 Da + Phosphate 98.0 Da). Note: Standard Oseltamivir free base is 312.4 Da.[4]
Synthetic Pathway
The synthesis of Oseltamivir-d3 parallels the commercial Roche process but diverges at the esterification step. The core cyclohexene ring is derived from (-)-Shikimic Acid.
Key Synthetic Step:
The introduction of the deuterium label occurs during the ethanolysis of the carboxylic acid intermediate. By substituting standard ethanol with Ethanol-d3 (or fully deuterated ethanol) in the presence of thionyl chloride (
Figure 1: Synthetic route highlighting the introduction of the deuterium label via esterification.
Physicochemical Properties & Stability[5][6][7][8][9]
Deuterated Oseltamivir exhibits physicochemical properties nearly identical to the non-deuterated parent, ensuring it co-elutes or elutes in close proximity during chromatography, which is essential for an effective Internal Standard.
| Property | Oseltamivir Phosphate (Unlabeled) | Oseltamivir-d3 Phosphate | Technical Implication |
| Molecular Weight (Salt) | 410.40 g/mol | ~413.42 g/mol | Mass shift of +3 Da allows MS resolution. |
| Solubility (Water) | > 500 mg/mL | > 500 mg/mL | Highly soluble; ideal for aqueous extraction. |
| LogP (Octanol/Water) | 1.1 | ~1.1 | Similar lipophilicity ensures consistent extraction recovery. |
| pKa | 7.7 (Amine) | 7.7 (Amine) | Ionization state remains consistent at physiological pH. |
| Melting Point | 205.8 °C | 208.3 °C | Deuterated forms often show slightly higher lattice energy (Isotope Effect). |
Kinetic Isotope Effect (KIE)
While C-D bonds are stronger than C-H bonds, the deuterium label on the ethyl tail does not significantly impact the chemical stability of the powder. However, in metabolic studies, a Secondary Kinetic Isotope Effect might theoretically be observed during the enzymatic hydrolysis of the ester bond by carboxylesterase 1 (CES1), though this is negligible for its use as an analytical standard.
Analytical Characterization (LC-MS/MS)
The definitive identification of Oseltamivir-d3 relies on Triple Quadrupole Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).
Fragmentation Mechanism
Under Electrospray Ionization (ESI+), Oseltamivir-d3 forms the protonated molecular ion
-
Parent Ion (Q1): m/z 316.4 (vs 313.4 for unlabeled).
-
Primary Fragment (Q3): m/z 228.2 (vs 225.2 for unlabeled).
Mechanism: The primary fragmentation pathway involves the loss of the 3-pentanol side chain (ether cleavage).
-
Loss: Neutral 3-pentanol (
, Mass ~88 Da). -
Retention: The core cyclohexene ring, the acetamido group, and the ethyl ester are retained in the fragment.
-
Result: Since the ethyl ester carries the d3 label, the fragment retains the mass shift.
Figure 2: MS Fragmentation logic (top) and the metabolic loss of the label (bottom).
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 1.0 mg/mL primary stock.
-
Weighing: Accurately weigh 1.0 mg of Oseltamivir-d3 Phosphate.
-
Solvent: Dissolve in 1.0 mL of Methanol:Water (50:50 v/v) . Pure methanol can cause ester transesterification over long storage; aqueous mixtures are preferred for stability.
-
Storage: Aliquot into amber glass vials and store at -20°C . Stable for >6 months.
Plasma Extraction Protocol (Protein Precipitation)
Objective: Extract Oseltamivir from plasma using Oseltamivir-d3 as IS.
-
Aliquot: Transfer 50 µL of plasma sample to a centrifuge tube.
-
Spike IS: Add 20 µL of Oseltamivir-d3 working solution (e.g., 500 ng/mL in water). Vortex for 10 sec.
-
Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .
-
Agitate: Vortex vigorously for 1 min.
-
Centrifuge: Spin at 10,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an LC vial insert.
-
Dilute: Dilute with 100 µL of 10 mM Ammonium Formate (aq) to match initial mobile phase conditions.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Transitions:
-
Oseltamivir: 313.4
225.2 -
Oseltamivir-d3 (IS): 316.4
228.2
-
References
-
Heinig, K., et al. (2007). "Determination of oseltamivir and oseltamivir carboxylate in human plasma by LC-MS/MS." Journal of Chromatography B.
-
Lindegardh, N., et al. (2007). "Quantification of oseltamivir and its metabolite in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Roche Laboratories. (2008). "Tamiflu (oseltamivir phosphate) Prescribing Information."
-
Bahar, F. G., et al. (2012). "Metabolic stability and kinetic isotope effects." Drug Metabolism and Disposition.
-
Reddy, S., et al. (2013). "Simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma by LC–MS/MS." Asian Journal of Pharmaceutical Analysis.
